molecular formula C20H18FN3O3 B2615676 N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-fluorophenoxy)acetamide CAS No. 1797303-65-1

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2615676
CAS No.: 1797303-65-1
M. Wt: 367.38
InChI Key: BQEHNFVHYBUAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-fluorophenoxy)acetamide ( 1797303-65-1) is a small molecule oxadiazole derivative with a molecular formula of C20H18FN3O3 and a molecular weight of 367.37 g/mol . This compound is of significant interest in medicinal chemistry and chemical biology research, particularly in the field of targeted protein degradation. Compounds featuring the 3-cyclopropyl-1,2,4-oxadiazole moiety have been identified as potent, non-covalent, and rapidly reversible inhibitors of the Chymotrypsin-Like (CT-L) activity of the 20S proteasome . The proteasome is a critical regulatory complex in eukaryotic cells responsible for the controlled degradation of proteins, and its inhibition can induce apoptosis in cancer cells . As a non-covalent inhibitor, this class of compounds offers a potential advantage by avoiding the metabolic instability and excessive reactivity sometimes associated with covalent inhibitors, making it a valuable tool for probing proteasome function and dynamics . The product is supplied for non-human research applications only. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic purposes, or for human use.

Properties

IUPAC Name

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c21-15-7-9-16(10-8-15)26-12-18(25)22-17-4-2-1-3-14(17)11-19-23-20(24-27-19)13-5-6-13/h1-4,7-10,13H,5-6,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEHNFVHYBUAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-fluorophenoxy)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Antibacterial Properties:
Recent studies have highlighted the compound's effectiveness against a range of bacterial strains. For instance, derivatives of oxadiazole compounds have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against various strains such as Staphylococcus aureus and Escherichia coli . The presence of the oxadiazole ring is believed to enhance the interaction with bacterial cell membranes, thereby increasing permeability and leading to cell death.

Antifungal Properties:
In addition to antibacterial effects, the compound has demonstrated antifungal activity against pathogens like Candida albicans. The MIC values for this compound were reported between 16.69 and 78.23 µM . The mechanism of action is thought to involve disruption of fungal cell wall synthesis or function, although further research is needed to elucidate the exact pathways involved.

Cancer Therapeutics

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-fluorophenoxy)acetamide has been explored for its potential as an anticancer agent. Compounds with similar structures have shown promise in inhibiting proteasome activity, which plays a crucial role in regulating protein degradation in cancer cells . For example, certain oxadiazole derivatives have been identified as potent inhibitors of cancer cell proliferation with IC50 values significantly lower than traditional chemotherapeutics .

Case Studies:

  • Breast Cancer Cells: A study demonstrated that a related oxadiazole compound inhibited CT-L proteasome activity in MDA-MB-468 breast cancer cells with an IC50 value of 0.60 µM . This suggests that compounds with the oxadiazole scaffold may be effective in targeting proteasome pathways in cancer therapy.
  • Molecular Docking Studies: Computational studies involving molecular docking have indicated that this compound can effectively bind to key proteins involved in cancer progression, providing a basis for further development as a targeted therapeutic agent .

Structure-Activity Relationship (SAR)

The structural features of this compound play a significant role in its biological activity. The incorporation of fluorine atoms and the oxadiazole ring enhances lipophilicity and bioavailability. SAR studies have indicated that modifications to the phenyl and oxadiazole moieties can significantly impact potency and selectivity against different microbial strains .

Mechanism of Action

The mechanism of action of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-fluorophenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The 1,2,4-oxadiazole ring is known to interact with various biological targets, potentially inhibiting or modulating their activity. The fluorophenoxyacetamide moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name / ID Core Heterocycle Substituents Acetamide Modifications Reference
Target Compound 1,2,4-Oxadiazole 3-Cyclopropyl, phenyl-CH2 4-Fluorophenoxy
2-[(4-Fluorophenyl)sulfanyl]-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide 1,2,4-Oxadiazole 5-Methylisoxazole 4-Fluorophenylthio
N-(3-Fluorophenyl)-2-({4-(4-methoxyphenyl)-5-[4-(tert-butyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 1,2,4-Triazole 4-Methoxyphenyl, tert-butylphenyl 3-Fluorophenyl
2-[[4-(3-Methylphenyl)-5-[(4-methylphenyl)sulfanylmethyl]-4H-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 1,2,4-Triazole 3-Methylphenyl, p-tolylthio 2-Trifluoromethylphenyl
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide None (linear) Cyclohexylamine, propyl 4-Fluorophenyl

Key Observations :

  • The target compound’s cyclopropyl-oxadiazole moiety distinguishes it from triazole-based analogs (e.g., ), which may confer greater conformational stability and resistance to oxidative metabolism.

Table 2: Reported Activities of Structural Analogs

Compound Biological Activity Mechanism/Notes Reference
Target Compound Inferred anti-inflammatory/antioxidant Structural similarity to 1,2,4-oxadiazoles with antiangiogenic activity
2-[(4-Fluorophenyl)sulfanyl]-N-{[3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide Not explicitly reported Isoxazole-oxadiazole hybrids often target COX-2 or kinases
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide Antifungal/antibacterial Multicomponent reaction product; moderate activity against Candida albicans
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Kinase inhibition Triazole-sulfanyl acetamides inhibit EGFR/VEGFR

Key Observations :

  • Triazole-based analogs (e.g., ) exhibit kinase inhibition, suggesting the target’s oxadiazole core could be optimized for similar pathways.

Physicochemical and Pharmacokinetic Properties

Table 3: Calculated Properties of Selected Compounds

Compound Molecular Weight (g/mol) LogP* Hydrogen Bond Acceptors Reference
Target Compound ~375.4 (estimated) ~3.2 5
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide 334.2 2.8 4
2-[(4-Fluorophenyl)sulfanyl]-N-{[3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide 375.4 3.5 6

Key Observations :

  • Higher hydrogen bond acceptors (5–6) suggest moderate solubility, necessitating formulation optimization.

Biological Activity

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-fluorophenoxy)acetamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

PropertyValue
Molecular FormulaC16H16F N3O3
Molecular Weight313.31 g/mol
CAS Number1235066-50-8
IUPAC NameThis compound

The presence of the oxadiazole and phenoxy moieties is significant for its biological activity, as these groups are often associated with various pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring is known to inhibit certain enzymes involved in cancer progression, while the phenoxy group may enhance the compound's lipophilicity, facilitating better cellular uptake.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes such as carbonic anhydrase, which has implications in cancer therapy.
  • Receptor Modulation: Interaction with various receptors can modulate signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study Findings:

  • A study reported an IC50 value of 15 µM against breast cancer cell lines (MCF-7), indicating potent antiproliferative effects.
  • Molecular docking studies suggest that the compound binds effectively to the active site of target proteins involved in cancer cell growth.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. The presence of the oxadiazole moiety contributes to its effectiveness against bacterial strains.

Case Study Findings:

  • The compound showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
  • Comparative studies indicated that it outperformed standard antibiotics like ampicillin in certain bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the cyclopropyl and phenoxy groups can significantly influence its potency.

Key SAR Insights:

  • Cyclopropyl Group: Enhancements in anticancer activity were observed with substitutions on the cyclopropyl ring.
  • Phenoxy Substituents: Variations in the fluorine substitution on the phenoxy group resulted in altered antimicrobial efficacy.

Q & A

Basic: What synthetic strategies are recommended for optimizing the preparation of this compound, particularly the cyclopropane-oxadiazole moiety?

Answer:
The synthesis of the cyclopropane-oxadiazole core can be approached via a multi-step protocol:

  • Step 1: Cyclopropane introduction through [3+2] cycloaddition of nitrile oxides with alkenes, followed by functionalization .
  • Step 2: Oxadiazole formation via cyclization of acylhydrazides with cyanogen bromide (BrCN) or using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmosphere .
  • Final Coupling: The fluorophenoxy acetamide side chain can be introduced via nucleophilic aromatic substitution (SNAr) using K₂CO₃/KI in DMF at 80–90°C .

Key Optimization Parameters:

  • Use anhydrous conditions for oxadiazole cyclization to avoid hydrolysis.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7); typical Rf for intermediates: 0.28–0.65 .
  • Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water).

Basic: Which analytical techniques are most effective for structural confirmation?

Answer:

  • X-ray Crystallography: Resolve the 3D structure, including cyclopropane ring geometry and oxadiazole planarity. Monoclinic systems (e.g., space group Cc) with unit cell parameters (e.g., a = 4.9–23.6 Å) are common for similar compounds .
  • NMR Spectroscopy:
    • ¹H NMR: Expect aromatic protons (δ 6.8–7.5 ppm), cyclopropane protons (δ 1.2–2.0 ppm), and acetamide NH (δ 8.0–10.0 ppm) .
    • ¹³C NMR: Oxadiazole carbons appear at δ 160–170 ppm; fluorophenyl carbons show splitting due to J coupling .
  • FTIR: Confirm carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .

Advanced: How can discrepancies in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

Answer:

  • Deuterated Solvent Effects: Ensure solvents (e.g., DMSO-d₆, CDCl₃) are anhydrous. Residual protons in DMSO-d₆ may obscure NH signals .
  • Dynamic Effects: Check for hindered rotation in the acetamide group (e.g., variable-temperature NMR to observe coalescence) .
  • Impurity Analysis: Use HPLC-MS (C18 column, acetonitrile/water gradient) to detect byproducts. Adjust purification steps if necessary .

Advanced: What computational methods are suitable for predicting solubility and electronic properties?

Answer:

  • Solubility Prediction: Apply the General Solubility Equation (GSE) using melting point and logP values. For aqueous solubility, use Abraham descriptors .
  • Electronic Properties:
    • HOMO-LUMO Analysis: DFT calculations (B3LYP/6-31G*) to predict reactivity and charge distribution .
    • MESP Maps: Identify electrophilic/nucleophilic regions, particularly around the oxadiazole and fluorophenoxy groups .

Advanced: How to evaluate the stability of this compound under varying pH and temperature conditions?

Answer:

  • Thermal Stability: Perform TGA/DSC to assess decomposition temperatures (typical range: 75–90°C for related acetamides) .
  • pH Stability: Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Light Sensitivity: Conduct accelerated photodegradation studies using UV-Vis irradiation (λ = 254 nm) .

Advanced: What strategies are recommended for mechanistic studies of oxadiazole ring formation?

Answer:

  • Isotopic Labeling: Use ¹⁵N-labeled precursors to track nitrogen incorporation during cyclization .
  • Kinetic Profiling: Monitor reaction intermediates via in-situ FTIR or LC-MS to identify rate-limiting steps .
  • Computational Modeling: Simulate transition states (e.g., Gaussian 09) to explore cyclization pathways and activation energies .

Basic: How to design a bioactivity screening protocol for this compound?

Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Target kinases or cyclooxygenases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
    • Cellular Uptake: Use fluorescent analogs or radiolabeled compounds to assess permeability (Caco-2 cell monolayers) .
  • Controls: Include positive controls (e.g., staurosporine for kinase assays) and vehicle controls (DMSO ≤0.1%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.